6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-11-15(12(2)18-17-11)27(25,26)22-8-4-7-21(9-10-22)16(24)13-5-6-14(23)20(3)19-13/h5-6H,4,7-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXKFMLCIBRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Pyrazole Sulfonamide Moieties
Compound 27 from Molecules (2015) (4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide) shares a pyrazole-sulfonamide motif with the target compound but differs in core structure and substituents :
- Core Differences: The target compound uses a pyridazinone ring, whereas Compound 27 employs a pyridine ring.
- Functional Groups : The target’s sulfonyl group contrasts with Compound 27’s sulfonamide. Sulfonamides are common in antibacterial agents (e.g., sulfa drugs), while sulfonyl groups may reduce metabolic liability.
- Spectral Data: Compound 27’s IR spectrum shows a sulfonamide SO₂ stretch at 1164 cm⁻¹ and a carbamoyl C=O stretch at 1726 cm⁻¹. The target compound’s sulfonyl group would similarly absorb near 1164 cm⁻¹, but its pyridazinone carbonyl may resonate at a lower frequency (~1700 cm⁻¹) due to conjugation effects.
Table 1: Structural and Spectral Comparison
| Compound | Core Structure | Key Functional Groups | IR (SO₂/C=O, cm⁻¹) |
|---|---|---|---|
| Target Compound | Pyridazinone | Sulfonyl, Carbonyl | ~1164, ~1700 |
| Compound 27 | Pyridine | Sulfonamide, Carbamoyl | 1164, 1726 |
Heterocyclic Derivatives Containing Diazepine Rings
Compounds 4g and 4h from a 2023 synthesis study incorporate benzodiazepine or oxazepine rings fused with coumarin and tetrazole moieties . These differ from the target’s 1,4-diazepane:
- Pharmacophores: The coumarin-tetrazole system in 4g/4h introduces fluorescence and anticoagulant properties, whereas the target’s pyridazinone-diazepane combination may favor cardiovascular or kinase-targeting applications.
Physicochemical and Pharmacological Insights
- Molecular Weight : The target compound (C₁₇H₂₀N₆O₄S, MW 404.45 g/mol) is lighter than Compound 27 (C₂₁H₂₅ClN₆O₃S, MW 477.0 g/mol), suggesting better bioavailability.
- Solubility : The diazepane’s flexibility may improve aqueous solubility relative to 4g/4h’s rigid coumarin system.
- Biological Activity: While Compound 27’s sulfonamide may confer antibacterial activity, the target’s sulfonyl group and pyridazinone could target kinases or phosphodiesterases, akin to pyridazinone-based drugs like Indolidan.
Preparation Methods
Synthesis of 2-Methylpyridazin-3(2H)-one Core
The pyridazinone core is synthesized via a modified one-pot aldol condensation and cyclization sequence. A mixture of glyoxylic acid (3 mmol) and methylacetophenone (3 mmol) undergoes aldol condensation in glacial acetic acid at 120°C for 3 hours, forming an oxobutanoic acid intermediate. Subsequent addition of methylhydrazine (3 mmol) at 80°C for 2 hours induces cyclization, yielding 2-methylpyridazin-3(2H)-one. This method eliminates intermediate purification, achieving yields of 78–85% with HPLC purity >98%. Key advantages include solvent conservation and reduced reaction time compared to traditional two-step protocols.
Reaction Conditions:
- Aldol Condensation: Glacial acetic acid, 120°C, 3 h.
- Cyclization: Methylhydrazine, 80°C, 2 h.
Preparation of 1,4-Diazepane-1-carbonyl Intermediate
The 1,4-diazepane ring is constructed via nucleophilic ring-opening of dehydroacetic acid (DHA) with 1,2-diaminoethane. DFT studies reveal that the reaction proceeds through a 6-endo-trig cyclization pathway, where the primary amine attacks the electrophilic C7 carbon of DHA, forming a cetimine intermediate. Subsequent treatment with benzaldehyde induces tautomerization and cyclization into 1,4-diazepane. PM3 calculations confirm the thermodynamic favorability of this pathway (ΔH = −194.9 kcal/mol).
Optimization Notes:
- Catalyst: Acetic acid (10 mol%) accelerates imine formation.
- Temperature: 60°C for 24 hours ensures complete cyclization.
Sulfonylation of 3,5-Dimethyl-1H-pyrazole
The pyrazole sulfonyl group is introduced via chlorosulfonic acid-mediated sulfonylation. 3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform reacts with chlorosulfonic acid (1430 mmol) at 0°C, followed by thionyl chloride (343.2 mmol) at 60°C for 2 hours, yielding 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The crude product is purified via recrystallization in dichloromethane (85% yield).
Critical Parameters:
- Stoichiometry: Excess chlorosulfonic acid (5.5 eq) ensures complete sulfonation.
- Safety: Exothermic reaction requires controlled addition at 0°C.
Coupling of Diazepane and Sulfonylated Pyrazole
The diazepane intermediate undergoes sulfonylation with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane using triethylamine (3 eq) as a base. Reaction at 25°C for 12 hours affords 4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (92% yield).
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 2.85–3.10 (m, 4H, diazepane CH₂), 7.25 (s, 1H, pyrazole H).
Final Acylation to Assemble Target Compound
The target molecule is assembled via Steglich esterification. 4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (1 eq) reacts with 2-methylpyridazin-3(2H)-one-6-carboxylic acid (1 eq) using EDCI (1.2 eq) and DMAP (0.1 eq) in anhydrous DMF at 0°C. After 24 hours, the product is isolated via column chromatography (SiO₂, EtOAc/hexane 1:1), yielding 68% of the title compound.
Spectroscopic Validation:
- HRMS (ESI): m/z Calcd. for C₂₁H₂₅N₅O₅S [M+H]⁺: 484.1601; Found: 484.1598.
- IR (KBr): 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
DFT calculations (B3LYP/6-31G) corroborate the preference for *6-endo-trig cyclization over ionic pathways (ΔG‡ = 12.3 vs. 18.7 kcal/mol). Fukui function analysis localizes electrophilic sites at C7 of DHA (ƒ⁺ = 0.152) and nucleophilic sites at N5 of 1,2-diaminoethane (ƒ⁻ = 0.218).
Q & A
Basic Synthesis and Characterization
Q1: What are the critical synthetic challenges in preparing 6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2-methylpyridazin-3(2H)-one, and how can they be methodologically addressed? Answer: The synthesis involves sulfonylation of the diazepane ring followed by coupling with the pyridazinone core. Key challenges include:
- Sulfonylation regioselectivity : The 3,5-dimethylpyrazole sulfonyl group must selectively react at the diazepane’s secondary amine. Use anhydrous DMF with NaH as a base to deprotonate the amine and stabilize intermediates .
- Coupling efficiency : The diazepane-carbonyl-pyridazinone linkage requires activation (e.g., EDCI/HOBt) to avoid racemization. Monitor coupling via LC-MS to optimize stoichiometry .
- Purification : Column chromatography with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) is critical due to polar byproducts. Confirm purity via -NMR (absence of δ 7.2–8.0 aromatic protons from unreacted intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
